molecular formula C12H15N3O3S3 B2565099 N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide CAS No. 1154264-64-8

N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide

Cat. No. B2565099
CAS RN: 1154264-64-8
M. Wt: 345.45
InChI Key: RGUIYCAHOJSBRZ-UHFFFAOYSA-N
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Description

“N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 1154264-64-8 . Its molecular weight is 345.47 . The IUPAC name for this compound is N-(2-(4-oxo-2-thioxo-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide .


Molecular Structure Analysis

The molecule is folded along the S…S vector of the [1,4]dithiine six-membered ring . The naphthoquinone and [1,3]dithiole-2-thione moieties are nearly planar . This boat conformation is close to that observed in the analogous compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.47 . The InChI code for this compound is 1S/C12H15N3O3S3/c1-21(17,18)13-5-6-15-11(16)9-7-3-2-4-8(7)20-10(9)14-12(15)19/h13H,2-6H2,1H3,(H,14,19) .

Scientific Research Applications

Vicarious Nucleophilic Substitution

Vicarious nucleophilic substitution (VNS) of hydrogen in compounds activated with sulfur-based electron-withdrawing groups has been explored, highlighting the potential for diverse chemical transformations. The study by Lemek, Groszek, and Cmoch (2008) demonstrates the VNS process at a benzene ring activated by an electron-withdrawing group, which opens possibilities for exploring similar reactions in compounds like N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide (Lemek, Groszek, & Cmoch, 2008).

Sulfonation and Substitution Reactions

The addition of methanesulfenyl chloride to specific substrates, leading to various derivatives, showcases the complex chemical behavior that can be expected from sulfur-containing compounds. Research by Yoshimura et al. (1974) on the substitution of the adducts with water, ethanethiol, and ethanol to produce hydroxy, ethylthio, and ethoxy derivatives respectively, provides insight into the reactivity and potential applications of sulfonation in synthesis processes (Yoshimura, Sugiyama, Matsunari, & Nakamura, 1974).

Metal Coordination Properties

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, including benzene- and toluenesulfonamide, have been investigated for their metal coordination properties. These studies provide insights into how sulfur- and nitrogen-containing ligands can influence the formation of complex structures, potentially relevant for the design of new materials or catalytic systems (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

N-[2-(12-oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S3/c1-21(17,18)13-5-6-15-11(16)9-7-3-2-4-8(7)20-10(9)14-12(15)19/h13H,2-6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUIYCAHOJSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide

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